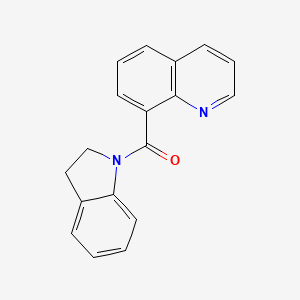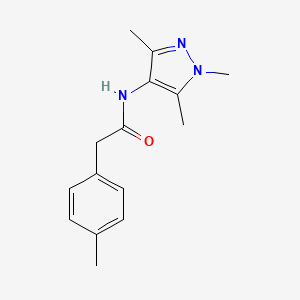
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAP belongs to the class of pyrazole compounds and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it is believed that 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to reduce fever in animal models of pyrexia. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to be well-tolerated in animal studies and has not been associated with any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potential therapeutic applications. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its limited solubility in water, which may make it difficult to administer in certain formulations.
Direcciones Futuras
There are several future directions for the research on 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is to further explore the mechanism of action of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. Another direction is to investigate the potential therapeutic applications of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in various inflammatory conditions. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. Finally, more research is needed to investigate the potential adverse effects of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide and to determine its safety profile.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 4-methylacetophenone and 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization to obtain 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been tested in vitro and has been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-14(19)16-15-11(2)17-18(4)12(15)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKKTHFNJJSPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
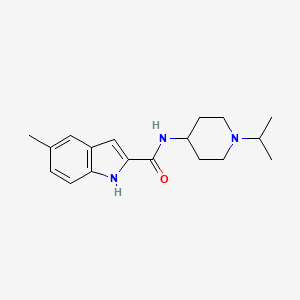

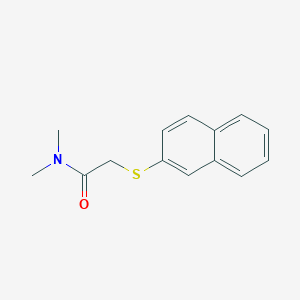
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
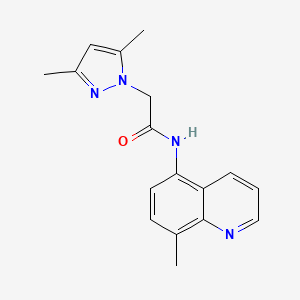
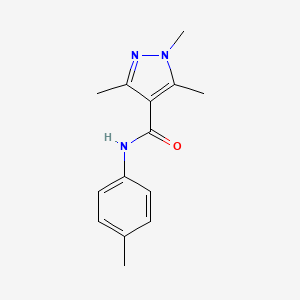

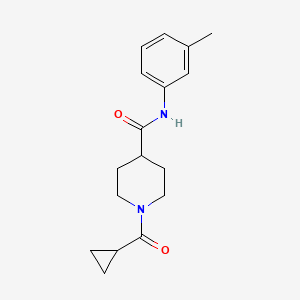
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)

